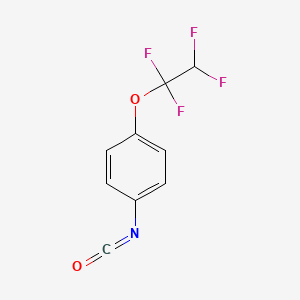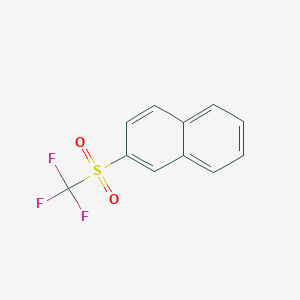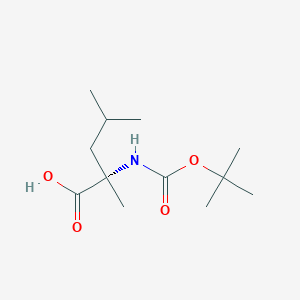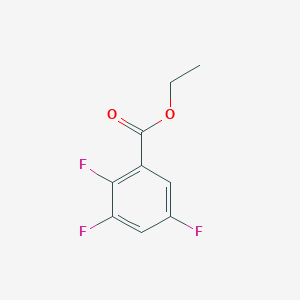![molecular formula C10H7ClN2O B6291983 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine CAS No. 173540-66-4](/img/structure/B6291983.png)
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been extensively studied . Strategies related to their synthesis involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines .Molecular Structure Analysis
The molecular formula of 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine is C10H7ClN2O . Its molecular weight is 206.63 .Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antiproliferative Agents
The structure of 1,5-naphthyridines, to which 5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine belongs, has been associated with significant antiproliferative activity. This makes them valuable as potential chemotherapeutic agents. Their ability to inhibit cell division is crucial in the fight against cancer, as they can be designed to target rapidly dividing tumor cells while sparing normal cells .
Antibacterial Applications
Due to the increasing resistance to existing antibiotics, there is a continuous search for new antibacterial agents. The 1,5-naphthyridine derivatives have shown promise in this field, with the potential to disrupt bacterial DNA synthesis or protein function, leading to the development of new antibacterial treatments .
Antiparasitic Activity
Parasitic diseases are a major health concern worldwide. The 1,5-naphthyridine core has been found to exhibit antiparasitic properties, which could be harnessed to treat diseases caused by parasitic organisms. This includes potential treatments for conditions such as malaria and leishmaniasis .
Antiviral and Anti-inflammatory Uses
The antiviral properties of 1,5-naphthyridines make them candidates for the development of new antiviral drugs, especially in the wake of emerging viral diseases. Additionally, their anti-inflammatory effects can be beneficial in treating chronic inflammatory diseases .
Central Nervous System Disorders
Compounds based on the 1,5-naphthyridine structure have shown activity in the central nervous system, suggesting potential applications in the treatment of neurological disorders. This includes the development of drugs for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Cardiovascular Disease Treatment
The biological activity of 1,5-naphthyridines extends to the cardiovascular system, where they can be used to develop treatments for various heart conditions. This includes the management of hypertension and the prevention of heart attacks .
Eigenschaften
IUPAC Name |
5-chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-8-6(2-1-4-12-8)7-3-5-14-10(7)13-9/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIKXIOXSXQDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C3C(=C21)C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)




![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)


![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)

![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
